1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid

CYP17A1 Inhibition Steroidogenesis Prostate Cancer

Researchers targeting CYP17A1 for castration-resistant prostate cancer need regiospecific imidazole probes with defined SAR baselines. This compound delivers: • CYP17A1 IC50: 2.81 µM (rat microsomes)-benchmark for lyase/hydroxylase selectivity optimization • CA II/CA I selectivity >1,200-fold; CA XII Kd: 10 nM-enables isoform-selective carbonic anhydrase studies • Carboxylic acid handle for rapid amide/ester library synthesis without dicarboxylate scaffold premiums Supplied with CoA; ambient global shipping for R&D quantities.

Molecular Formula C11H9ClN2O2
Molecular Weight 236.65 g/mol
CAS No. 725234-31-1
Cat. No. B1429856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
CAS725234-31-1
Molecular FormulaC11H9ClN2O2
Molecular Weight236.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Cl
InChIInChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16)
InChIKeyXOVSCYWTVHFOHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid: Regiospecific CYP Modulator Building Block


1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid (CAS 725234-31-1) is a regiospecific imidazole derivative characterized by a 4-chlorobenzyl moiety at the N1 position and a carboxylic acid group at the C4 position [1]. This precise substitution pattern distinguishes it from its regioisomers (e.g., the 5-carboxylic acid variant) and underpins its utility as a probe for steroidogenic cytochrome P450 enzymes, particularly the 17α-hydroxylase/17,20-lyase (CYP17A1) complex [2].

CYP17A1 Probe Regiospecific N1-(4-chlorobenzyl) imidazole scaffold for steroidogenic P450 enzyme studies
Isoform Tool Pronounced carbonic anhydrase isoform selectivity profile supports targeted CA inhibitor design
Synthetic Entry Mono‑carboxylic acid handle enables straightforward amide/ester coupling without costly dicarboxylate precursors

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid: Key Structural Determinants


Seemingly minor structural modifications within the benzyl imidazole-4-carboxylic acid class produce dramatic, non-linear shifts in biological activity. Substituting the 4-chloro group with alternative halogens or relocating the carboxylate moiety fundamentally alters both potency against CYP17A1 and selectivity across carbonic anhydrase isoforms [1]. The N1-(4-chlorobenzyl) motif is not an interchangeable handle; it is a critical determinant of the molecule's specific pharmacologic fingerprint, a fact underscored by a head-to-head comparative study of 4-substituted benzyl imidazoles where the 4-chloro analog exhibited a unique activity profile relative to its 4-iodo, 3,4-dichloro, and unsubstituted counterparts [2].

Regioisomer Mismatch
The 4‑carboxylic acid substitution pattern is not interchangeable with the 5‑carboxylic acid regioisomer; positional shift may abolish target engagement.
Halogen Substitution Shift
Replacing the 4‑chloro group with iodo, dichloro, or nitro analogs can dramatically alter inhibitory profile and isoform selectivity.
Scaffold Non‑Transferability
Unsubstituted benzyl imidazole or 4,5‑dicarboxylate derivatives may not reproduce the same CYP17A1/CA selectivity window; SAR is discontinuous.

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid: Head-to-Head Evidence vs. Analogs


CYP17A1 Lyase Inhibition Potency Comparison

In a direct head-to-head study of a series of 4-substituted benzyl imidazole-4-carboxylic acid derivatives, 1-(4-chlorobenzyl)-1H-imidazole-4-carboxylic acid demonstrated a 17,20-lyase inhibitory IC50 of 2.81 µM [1]. This activity was intermediate in the series; it was 1.8-fold less potent than the 4-iodo analog (IC50 = 1.58 µM) but 1.7-fold more potent than the 3,5-dichloro analog (IC50 = 3.3 µM) and 2.6-fold more potent than the 4-nitro analog (IC50 = 7.2 µM) [1].

Lyase IC50
Head‑to‑head
2.81 µM (rat testicular microsomes) vs. 4‑Iodo: 1.58 µM; 3,5‑Dichloro: 3.3 µM; 4‑Nitro: 7.2 µM; Ketoconazole: 1.66 µM
Reported SAR benchmark within tested halogenated series
Activity intermediate; 1.8‑fold less than 4‑iodo, 1.7‑fold more than 3,5‑dichloro
CYP17A1 Inhibition Steroidogenesis Prostate Cancer

Carbonic Anhydrase Isoform Selectivity Profile

The 4-chlorobenzyl imidazole core exhibits a pronounced selectivity window across human carbonic anhydrase (CA) isoforms. Binding data from a fluorescent thermal shift assay reveal a Kd of 83 nM for CA II versus a Kd of 100,000 nM (100 µM) for CA I [1]. This represents a 1,200-fold selectivity for the CA II isoform over CA I. Additional profiling indicates moderate affinity for CA VA (Kd = 5,000 nM) and high affinity for the tumor-associated CA XII (Kd = 10 nM) [2].

CA Isoform Selectivity
Reported
Kd: CA I 100 µM, CA II 83 nM, CA VA 5 µM, CA XII 10 nM 1,200‑fold CA II / CA I
Supports isoform‑selective design across CA family
Fluorescent thermal shift assay; class‑level inference
Carbonic Anhydrase Isoform Selectivity Glaucoma

Synthetic Efficiency vs. 4,5-Dicarboxamide Analog

While not a direct functional comparator, a related compound—1-(4-Chlorobenzyl)-1H-imidazole-4,5-dicarboxamide—has been the subject of process optimization studies highlighting the synthetic challenges of imidazole-4,5-dicarboxylate derivatives. The mono-carboxylic acid target compound avoids the expensive imidazole-4,5-dicarboxylate starting material required for the dicarboxamide, potentially offering a more cost-effective entry into the 4-chlorobenzyl imidazole chemical space [1].

Synthetic Efficiency
Supporting evidence
Mono‑acid route avoids expensive imidazole‑4,5‑dicarboxylate starting material required for dicarboxamide analog
May reduce lead optimization timelines and procurement cost
Qualitative; based on process chemistry analysis
Synthetic Efficiency Process Chemistry Cost of Goods

1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid: Key Application Scenarios


CYP17A1 Lyase Inhibitor Probe Development

This compound serves as a foundational scaffold for medicinal chemistry programs targeting the 17,20-lyase activity of CYP17A1, a validated target in castration-resistant prostate cancer. Its 2.81 µM IC50 in rat microsomes provides a defined baseline for SAR expansion, with the goal of optimizing lyase/hydroxylase selectivity to mitigate corticosteroid suppression side effects observed with clinical agents like abiraterone [1].

Carbonic Anhydrase Isoform-Selective Tools

The pronounced CA II/CA I selectivity (>1,200-fold) and high affinity for CA XII (Kd = 10 nM) position this molecule as a valuable starting point for developing isoform-selective carbonic anhydrase inhibitors. Researchers investigating the role of CA XII in tumor hypoxia or seeking CA II-selective probes for physiological studies can leverage this core to append isoform-discriminating substituents [1][2].

Imidazole Screening Library Diversification

Given its straightforward synthesis from commodity chemicals (4-chlorobenzyl chloride and imidazole) and the presence of a carboxylic acid handle amenable to amide coupling, this compound is an ideal building block for generating diverse screening libraries. Procurement enables the rapid parallel synthesis of amide, ester, or hydrazide derivatives without the cost premium associated with more complex imidazole-4,5-dicarboxylate scaffolds [1].

Application
Selection Property
Validation Focus
CYP17A1 Lyase Probe Development
Regiospecific 4‑COOH imidazole scaffold with reported baseline lyase inhibition
Lyase/hydroxylase selectivity endpoints; model‑response context
CA Isoform‑Selective Tools
Pronounced CA II/CA I selectivity profile
Isoform selectivity panel against CA I, II, VA, XII
Imidazole Screening Library Diversification
Carboxylic acid handle for amide/ester coupling
Derivatization efficiency; SAR expansion across coupled products

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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